Cas no 1177330-77-6 (4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) )

4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
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- 4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1)
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- インチ: 1S/C9H9N3S.ClH/c10-5-7-4-8(12-6-11-7)9-2-1-3-13-9;/h1-4,6H,5,10H2;1H
- InChIKey: RBSOHRYIRCYQOX-UHFFFAOYSA-N
- ほほえんだ: Cl.N1C(C2=CC=CS2)=CC(CN)=NC=1
4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-39872129-0.25g |
[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride |
1177330-77-6 | 93% | 0.25g |
$721.0 | 2023-07-07 | |
Enamine | EN300-39872129-2.5g |
[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride |
1177330-77-6 | 93% | 2.5g |
$2856.0 | 2023-07-07 | |
Enamine | EN300-39872129-5.0g |
[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride |
1177330-77-6 | 93% | 5.0g |
$4226.0 | 2023-07-07 | |
Enamine | EN300-39872129-1.0g |
[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride |
1177330-77-6 | 93% | 1.0g |
$1458.0 | 2023-07-07 | |
Enamine | EN300-39872129-0.5g |
[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride |
1177330-77-6 | 93% | 0.5g |
$1136.0 | 2023-07-07 | |
Enamine | EN300-39872129-0.1g |
[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride |
1177330-77-6 | 93% | 0.1g |
$505.0 | 2023-07-07 | |
Enamine | EN300-39872129-0.05g |
[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride |
1177330-77-6 | 93% | 0.05g |
$338.0 | 2023-07-07 | |
Enamine | EN300-39872129-10.0g |
[6-(thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride |
1177330-77-6 | 93% | 10.0g |
$6266.0 | 2023-07-07 |
4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) 関連文献
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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4. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) に関する追加情報
Comprehensive Overview of 4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) (CAS No. 1177330-77-6)
4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) is a specialized organic compound with significant potential in pharmaceutical and biochemical research. Its CAS number, 1177330-77-6, serves as a unique identifier for this molecule, which combines a pyrimidine core with a thienyl substituent. The hydrochloride salt form enhances its solubility and stability, making it particularly useful in drug discovery and development. Researchers are increasingly interested in this compound due to its structural features, which are reminiscent of bioactive molecules targeting various kinase inhibitors and GPCRs (G-Protein Coupled Receptors).
The growing demand for small molecule therapeutics has put compounds like 4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) in the spotlight. Its pyrimidine scaffold is a common motif in FDA-approved drugs, particularly in oncology and antiviral treatments. The thienyl group adds unique electronic properties, which can influence binding affinity and metabolic stability. This combination makes it a valuable candidate for structure-activity relationship (SAR) studies and medicinal chemistry optimization. Recent publications have highlighted its potential in modulating enzyme activity and cellular signaling pathways.
One of the most searched questions in the field is: "What are the applications of pyrimidine derivatives in drug discovery?" This compound provides a compelling answer. Pyrimidine derivatives are known for their versatility, serving as building blocks for nucleosides, antivirals, and anticancer agents. The inclusion of a thienyl group in 4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) further diversifies its applications, potentially enabling interactions with heterocyclic targets in neurological and inflammatory diseases. Researchers are also exploring its role in fragment-based drug design, where small molecules are used to map binding sites on proteins.
Another trending topic in the scientific community is the optimization of physicochemical properties in drug candidates. The hydrochloride salt of this compound improves its aqueous solubility, a critical factor for bioavailability. This aligns with the industry's focus on Lipinski's Rule of Five and ADME (Absorption, Distribution, Metabolism, Excretion) profiling. Laboratories frequently search for "how to improve solubility of pyrimidine derivatives," and this compound exemplifies a practical solution through salt formation.
From a synthetic chemistry perspective, 4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) offers intriguing possibilities. Its structure allows for further functionalization, enabling the creation of diverse analogs. Chemists are particularly interested in C-H activation and cross-coupling reactions to modify the thienyl or pyrimidine moieties. Such modifications can lead to enhanced selectivity and potency in biological assays. The compound's synthetic accessibility also makes it a favorite in high-throughput screening (HTS) campaigns.
In the context of green chemistry, researchers are exploring sustainable methods to synthesize pyrimidine derivatives. Questions like "How to reduce waste in heterocyclic synthesis?" are gaining traction. While this compound is typically prepared via traditional routes, newer methodologies such as microwave-assisted synthesis and catalytic C-H functionalization could offer greener alternatives. These advancements align with global efforts to minimize the environmental impact of pharmaceutical manufacturing.
Finally, the analytical characterization of 4-Pyrimidinemethanamine, 6-(2-thienyl)-, hydrochloride (1:1) is crucial for quality control. Techniques like NMR spectroscopy, mass spectrometry, and HPLC purity analysis are routinely employed. The compound's stability under various conditions (e.g., pH, temperature) is another area of interest, especially for formulators working on drug delivery systems. As the demand for precise analytical data grows, so does the need for reliable reference standards like this compound.
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